3-Methoxypyrene-1,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxypyrene-1,8-dione is a derivative of pyrene, a polycyclic aromatic hydrocarbon. Pyrene derivatives are known for their unique photophysical and electronic properties, making them valuable in various scientific and industrial applications. The methoxy group at the 3-position and the dione groups at the 1 and 8 positions of the pyrene ring system confer distinct chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyrene-1,8-dione typically involves the following steps:
Halogenation: Pyrene is first halogenated at the desired positions using a halogen compound in the presence of a suitable solvent and catalyst.
Methoxylation: The halogenated pyrene undergoes methoxylation to introduce the methoxy group at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Purification of Pyrene: Ensuring high purity of the starting material.
Controlled Reaction Conditions: Maintaining optimal temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxypyrene-1,8-dione undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the pyrene ring towards electrophilic substitution at specific positions.
Oxidation and Reduction: The dione groups can undergo redox reactions under suitable conditions.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the dione groups.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like tert-butyl chloride can be used for selective substitution.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products:
Substituted Pyrene Derivatives: Depending on the reaction conditions and reagents used, various substituted pyrene derivatives can be obtained.
Oxidized or Reduced Forms: The compound can be converted to different oxidation states, leading to a variety of products.
Scientific Research Applications
3-Methoxypyrene-1,8-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxypyrene-1,8-dione involves its interaction with specific molecular targets and pathways:
Photophysical Properties: The compound’s unique electronic structure allows it to absorb and emit light at specific wavelengths, making it useful in photophysical studies.
Biochemical Interactions: It can interact with enzymes and other proteins, potentially inhibiting or modulating their activity.
Pathway Modulation: The compound may influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
3-Methoxypyrene-1,8-dione can be compared with other pyrene derivatives:
1-Methoxypyrene: Similar in structure but lacks the dione groups, resulting in different chemical reactivity and applications.
8-Methoxypyrene-1,3,6-sulfonate: Contains sulfonate groups, which confer different solubility and interaction properties.
1,3,6,8-Tetrakis(p-benzoic acid)pyrene: A more complex derivative used in the synthesis of metal-organic frameworks.
Uniqueness: The presence of both methoxy and dione groups in this compound makes it unique among pyrene derivatives, providing a distinct combination of chemical reactivity and photophysical properties .
Properties
CAS No. |
102117-69-1 |
---|---|
Molecular Formula |
C17H10O3 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
3-methoxypyrene-1,8-dione |
InChI |
InChI=1S/C17H10O3/c1-20-15-8-14(19)11-6-5-10-13(18)7-3-9-2-4-12(15)17(11)16(9)10/h2-8H,1H3 |
InChI Key |
BTAUDIBKRLBCHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C2=CC=C3C(=O)C=CC4=C3C2=C1C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.